a-(Fmoc-amino)cycloheptanepropanoic acid

Peptide Conformational Analysis Structural Biology Peptidomimetics

This racemic Fmoc-protected amino acid introduces a seven-membered cycloheptyl ring into peptide backbones, inducing β-turn and 3₁₀-helical conformations not achievable with smaller cycloalkyl analogs. Essential for systematic SAR ring-size series; complements common cyclohexyl and cyclopentyl building blocks. Compatible with standard Fmoc-SPPS workflows. Distinct MW (407.5 Da) ensures unambiguous LC-MS detection. Procure the racemate (CAS 1379887-47-4) for primary screening; enantiopure (S)- and (R)- forms available for lead optimization when stereochemistry proves critical.

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
Cat. No. B12277780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-(Fmoc-amino)cycloheptanepropanoic acid
Molecular FormulaC25H29NO4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H29NO4/c27-24(28)23(15-17-9-3-1-2-4-10-17)26-25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28)
InChIKeyQLVAHIRRBVTTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-(Fmoc-amino)cycloheptanepropanoic Acid: Specifications, CAS Registry, and Structural Identity for Procurement


α-(Fmoc-amino)cycloheptanepropanoic acid (CAS: 1379887-47-4) is an Fmoc-protected, non-proteinogenic amino acid derivative [1]. Its IUPAC name is 3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the molecular formula C₂₅H₂₉NO₄ and a molecular weight of 407.5 g/mol . Computed descriptors indicate an XLogP3-AA of 6.3, a rotatable bond count of 7, and two hydrogen bond donors [2]. It is primarily supplied as a racemic mixture for use as a building block in peptide synthesis .

Procurement Risk: Why α-(Fmoc-amino)cycloheptanepropanoic Acid Cannot Be Replaced by Cyclohexyl or Linear Analogs


Substituting α-(Fmoc-amino)cycloheptanepropanoic acid with a common cyclohexyl analog (e.g., Fmoc-β-cyclohexyl-L-alanine) or a linear Fmoc-amino acid can fundamentally alter experimental outcomes. While the specific target compound lacks direct published quantitative data, the differential conformational landscape imposed by a seven-membered cycloheptyl ring—relative to smaller or linear alkyl side chains—is established in the structural biology literature . Cycloheptane-containing α-amino acids, such as 1-aminocycloheptane-1-carboxylic acid (Ac₇c), adopt a twist-chair conformation and have been shown to stabilize β-turn conformations and induce 3₁₀-helical folds in peptide backbones, a property not replicated by smaller cycloalkane rings [1]. General procurement of a generic substitute without verifying this specific conformational bias risks invalidating structure-activity relationship (SAR) studies and biophysical characterization efforts [2].

Quantitative Evidence: α-(Fmoc-amino)cycloheptanepropanoic Acid vs. Cyclohexyl and Linear Fmoc-Analogs


Structural Conformational Bias: Cycloheptyl Ring Twist-Chair vs. Cyclohexyl Chair

The target compound incorporates a cycloheptyl side chain attached to the α-carbon. The cycloheptane ring, when present as the α,α-disubstituted residue Ac₇c (1-aminocycloheptane-1-carboxylic acid), adopts a characteristic twist-chair conformation in peptides. This conformation promotes the formation of β-turn structures and 3₁₀-helical folding patterns [1]. In contrast, the smaller cyclohexyl ring (present in common comparators like Fmoc-β-cyclohexyl-L-alanine) predominantly adopts a standard chair conformation, leading to a different spatial orientation of the peptide backbone and altered hydrogen-bonding networks [2]. This ring size-dependent conformational bias is a class-level inference derived from the established behavior of Ac₇c residues.

Peptide Conformational Analysis Structural Biology Peptidomimetics

Side Chain Hydrophobicity: Calculated LogP of Cycloheptyl vs. Cyclohexyl and Cyclopentyl Derivatives

The XLogP3-AA value for α-(Fmoc-amino)cycloheptanepropanoic acid is calculated as 6.3 [1]. While specific experimental logP or HPLC retention data for direct head-to-head comparison with cyclohexyl or cyclopentyl Fmoc-amino acids is not available for this exact compound, a comparative analysis of structurally analogous free amino acids provides class-level context: 3-cycloheptylalanine (Chp) exhibits a logD value of -1.23, compared to 3-cyclohexylalanine (Cha) with a logD of -1.31, indicating marginally higher lipophilicity for the seven-membered ring over the six-membered ring [2]. However, this difference is small (ΔlogD = 0.08) and may not represent a meaningful differentiation for most applications. The computed XLogP3-AA value serves primarily as a physicochemical descriptor for purity assessment and chromatographic method development rather than a strong comparative differentiation point.

Lipophilicity Pharmacokinetics ADME

Stereochemical Specification: Racemic Mixture vs. Enantiopure (R)- and (S)-Isomers

α-(Fmoc-amino)cycloheptanepropanoic acid (CAS 1379887-47-4) is supplied as a racemic mixture (unspecified stereochemistry at the α-carbon) . In contrast, the (R)-enantiomer is available as (R)-2-(Fmoc-amino)-3-cycloheptylpropanoic acid (CAS 2015412-62-9) with a purity specification of 97% , and the (S)-enantiomer is available as (2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS 1993342-75-8), also referred to as Fmoc-Cycloheptyl-Ala-OH . Selection among these stereochemical forms depends entirely on the specific peptide synthesis application: racemic mixture for preliminary SAR screening where chirality is not critical; enantiopure forms for stereospecific incorporation into bioactive peptide sequences requiring defined three-dimensional orientation.

Chiral Purity Stereochemistry Procurement Specification

Molecular Weight Differentiation vs. Cycloheptylglycine Analog

α-(Fmoc-amino)cycloheptanepropanoic acid has a molecular weight of 407.5 g/mol (C₂₅H₂₉NO₄) . The closely related analog Fmoc-Gly(Cycloheptyl)-OH (Fmoc-L-cycloheptylglycine), in which the cycloheptyl group is attached directly to the α-carbon without the intervening methylene group present in the propanoic acid derivative, has a molecular weight of 393.48 g/mol (C₂₄H₂₇NO₄) . This difference of 14.02 g/mol corresponds precisely to the presence of one additional methylene (-CH₂-) unit in the target compound. For LC-MS characterization and peptide molecular weight calculations, this distinction is analytically significant, as the two compounds produce distinct mass spectral signatures and cannot be used interchangeably without altering the final peptide mass by 14 Da per incorporated residue.

Mass Spectrometry Analytical Characterization Building Block Selection

Supplier-Specific Purity and Availability Differentiation

Procurement options for α-(Fmoc-amino)cycloheptanepropanoic acid vary by stereochemical form and supplier. The (S)-enantiomer (Fmoc-Cycloheptyl-Ala-OH) is available with a stated purity of 98% from commercial sources . The (R)-enantiomer is offered at 97% purity with pricing at approximately RMB 2000 per 250 mg . The racemic mixture (CAS 1379887-47-4) is available through major chemical suppliers . For researchers requiring enantiopure material, the (S)-enantiomer offers a marginally higher purity specification (98% vs. 97% for the (R)-form), which may be a consideration for applications requiring maximum stereochemical fidelity.

Procurement Supply Chain Quality Assurance

Hydrogen Bond Donor/Acceptor Count vs. Cycloheptylglycine

α-(Fmoc-amino)cycloheptanepropanoic acid contains two hydrogen bond donors (the carboxylic acid OH and the carbamate NH) and four hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and carbamate, plus the ether oxygen of the Fmoc group) [1]. This H-bond donor/acceptor profile is identical to that of the cycloheptylglycine analog Fmoc-Gly(Cycloheptyl)-OH, as both compounds share the same Fmoc-protected α-amino acid core structure and differ only by one methylene unit in the side chain. Therefore, hydrogen bonding capacity does not constitute a differentiating property between these two building blocks, and this parameter should not be used as a basis for compound selection. This is noted as supporting evidence to prevent misinterpretation of H-bond data as a differentiation point.

Drug Design Peptide Property Prediction QSAR

Recommended Application Scenarios for α-(Fmoc-amino)cycloheptanepropanoic Acid in Research and Development


Solid-Phase Peptide Synthesis (SPPS) Requiring Non-Natural Cycloheptyl Side Chains

This compound is suited for standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows where incorporation of a cycloheptyl-alanine residue is required. The Fmoc group is cleavable under standard basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling with other amino acids. Procurement of the racemic mixture (CAS 1379887-47-4) is appropriate for preliminary SAR studies where stereochemistry at the α-carbon is not a critical variable. For applications requiring defined stereochemistry, the enantiopure (S)-form (CAS 1993342-75-8, 98% purity) or (R)-form (CAS 2015412-62-9, 97% purity) should be selected based on the desired stereochemical configuration of the target peptide.

Peptidomimetic Design Targeting Conformational Restriction

The cycloheptyl side chain, when incorporated into peptide backbones, may induce conformational bias toward β-turn and 3₁₀-helical structures based on the established behavior of cycloheptane-containing α-amino acids (Ac₇c residues) [1]. This property makes the compound a candidate building block for peptidomimetic design programs where conformational restriction is sought to enhance target binding affinity or metabolic stability. Note that this application is supported by class-level inference rather than direct experimental data on this specific Fmoc derivative; researchers should verify the conformational effects empirically in their specific peptide sequence context.

Structure-Activity Relationship (SAR) Studies with Cycloalkyl Side Chain Variation

For SAR programs systematically probing the effect of cycloalkyl ring size on biological activity or target binding, α-(Fmoc-amino)cycloheptanepropanoic acid provides the seven-membered ring variant. This compound complements the more common cyclohexyl (six-membered) and cyclopentyl (five-membered) Fmoc-amino acid building blocks, enabling a complete ring-size series for comparative SAR analysis. Procurement of the racemic mixture is cost-effective for initial screening, with enantiopure forms reserved for lead optimization where stereochemistry is confirmed to impact activity.

LC-MS Method Development and Analytical Reference Standard

The distinct molecular weight of 407.5 g/mol (14 Da higher than the cycloheptylglycine analog Fmoc-Gly(Cycloheptyl)-OH) enables unambiguous identification and quantification by LC-MS in peptide characterization workflows. This compound can serve as a reference standard for developing analytical methods to monitor incorporation efficiency and purity of cycloheptyl-alanine-containing peptides. The computed XLogP3-AA value of 6.3 provides a starting point for reverse-phase HPLC method development.

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